

# LEI-106: A Comprehensive Comparison with Known Endocannabinoid System Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *LEI-106*

Cat. No.: *B608514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **LEI-106**, a novel dual inhibitor of diacylglycerol lipase- $\alpha$  (DAGL- $\alpha$ ) and  $\alpha/\beta$ -hydrolase domain 6 (ABHD6), with other well-characterized inhibitors of the endocannabinoid system. The data presented herein is intended to assist researchers in evaluating the potential of **LEI-106** in studies related to endocannabinoid signaling and its therapeutic implications.

## Introduction to LEI-106 and the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in a wide range of physiological processes. A key signaling molecule in this system is 2-arachidonoylglycerol (2-AG), an endocannabinoid that is primarily synthesized by DAGL- $\alpha$ . The actions of 2-AG are terminated through enzymatic hydrolysis, a process in which monoacylglycerol lipase (MAGL) and ABHD6 play significant roles.

**LEI-106** has emerged as a potent, dual inhibitor of both the biosynthesis (via DAGL- $\alpha$ ) and degradation (via ABHD6) of 2-AG. This unique mechanism of action distinguishes it from other inhibitors that typically target a single enzyme in the endocannabinoid pathway. This guide will compare the inhibitory profile of **LEI-106** with that of JZL 184 (a MAGL inhibitor), KT109 (a DAGL $\beta$ -selective inhibitor), and WWL70 (an ABHD6-selective inhibitor).

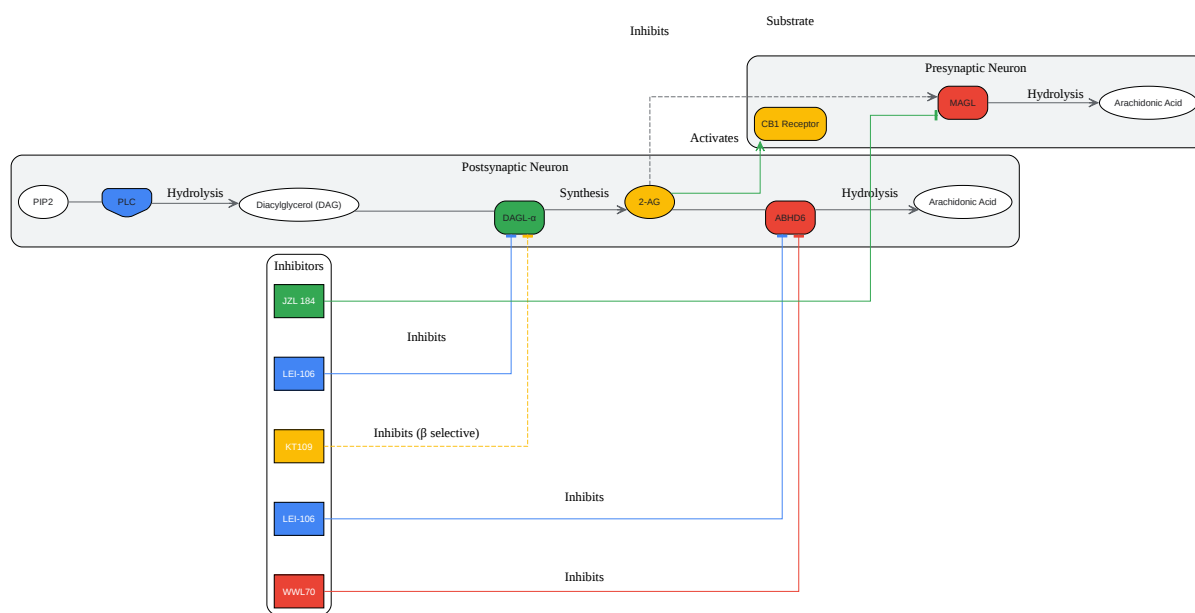
## Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of **LEI-106** and other selected inhibitors against key enzymes of the endocannabinoid system.

Compound	Primary Target(s)	IC50 / Ki (nM)	Selectivity Profile
LEI-106	DAGL- $\alpha$ / ABHD6	DAGL- $\alpha$ IC50: 18 nM ABHD6 Ki: 800 nM nMDAGL- $\alpha$ (natural substrate) Ki: 700 nM[1]	Dual inhibitor of 2-AG synthesis and degradation.
JZL 184	MAGL	IC50: 8 nM	Highly selective for MAGL over FAAH (>300-fold).[1][2][3]
KT109	DAGL $\beta$	IC50: 42 nM	~60-fold selectivity for DAGL $\beta$ over DAGL $\alpha$ . [4][5]
WWL70	ABHD6	IC50: 70 nM	Selective for ABHD6. [6][7]

## Signaling Pathway and Inhibitor Targets

The diagram below illustrates the endocannabinoid signaling pathway, highlighting the points of intervention for **LEI-106** and the compared inhibitors.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological characterization of human  $\alpha/\beta$ -hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of DAGL $\alpha/\beta$  Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEI-106: A Comprehensive Comparison with Known Endocannabinoid System Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608514#interpreting-lei-106-data-in-relation-to-known-inhibitors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)